[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13385813
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 2-[(1-methylpiperidin-3-yl)methylamino]acetic acid |
| Standard InChI | InChI=1S/C9H18N2O2/c1-11-4-2-3-8(7-11)5-10-6-9(12)13/h8,10H,2-7H2,1H3,(H,12,13) |
| Standard InChI Key | LFSQIGFTDQTQBK-UHFFFAOYSA-N |
| SMILES | CN1CCCC(C1)CNCC(=O)O |
| Canonical SMILES | CN1CCCC(C1)CNCC(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure comprises a six-membered piperidine ring substituted with a methyl group at the 1-position and a methylamino-acetic acid moiety at the 3-position (Figure 1). Key molecular features include:
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Molecular Formula: C₉H₁₈N₂O₂
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IUPAC Name: 2-[(1-Methylpiperidin-3-yl)methylamino]acetic acid
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SMILES: CN1CCCC(C1)CNCC(=O)O
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Hydrogen Bond Donors/Acceptors: 2 donors (amine, carboxylic acid) and 3 acceptors (amine, carboxylic acid, piperidine nitrogen).
The piperidine ring adopts a chair conformation, with the methyl group at the 1-position introducing steric effects that influence reactivity. The acetic acid group enhances solubility in polar solvents, while the tertiary amine in the piperidine ring contributes to basicity (predicted pKa ~10.5 for the piperidine nitrogen).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a two-step sequence (Scheme 1):
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Formation of 1-Methylpiperidin-3-ylmethylamine:
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Piperidine-3-carboxaldehyde undergoes reductive amination with methylamine under hydrogenation conditions (H₂, Pd/C) to yield 1-methylpiperidin-3-ylmethylamine.
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Amino-Acetic Acid Conjugation:
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Reaction of the amine with chloroacetic acid in the presence of a base (e.g., NaOH) at 60–80°C facilitates nucleophilic substitution, forming the target compound.
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Optimization Notes:
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Yields improve with slow addition of chloroacetic acid to prevent side reactions.
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Purification via recrystallization from ethanol/water mixtures achieves >95% purity.
Industrial Production
Scale-up processes employ continuous flow reactors to enhance efficiency:
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Reactor Type: Tubular flow reactor with temperature-controlled zones.
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Throughput: 50–100 kg/day at pilot scale.
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Purification: Simulated moving bed (SMB) chromatography reduces solvent waste.
Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 186.25 g/mol |
| Melting Point | 142–145°C (decomposes) |
| Solubility | Water: 25 mg/mL; DMSO: 50 mg/mL |
| LogP (Partition Coefficient) | 0.8 (predicted) |
| Stability | Stable under inert atmosphere; hygroscopic |
The carboxylic acid group confers moderate acidity (pKa ≈ 3.5), enabling salt formation with bases like sodium hydroxide. The compound exhibits UV absorption at λmax = 210 nm due to the π→π* transition of the carboxylate group.
Caution: These applications are speculative and require validation through targeted assays.
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